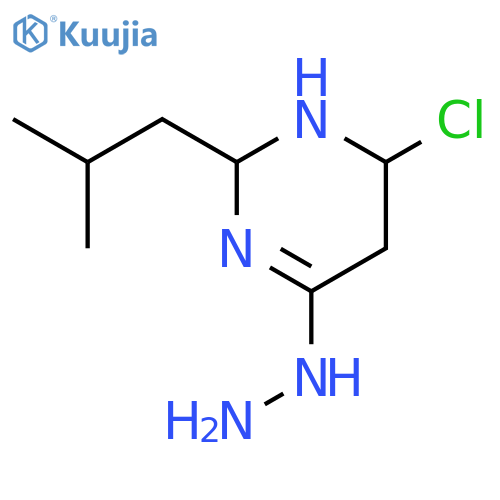

Cas no 94415-42-6 (4-Chloro-6-hydrazinyl-2-isobutylpyrimidine)

4-Chloro-6-hydrazinyl-2-isobutylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 94415-42-6

- 4-Chloro-6-hydrazinyl-2-isobutylpyrimidine

-

- インチ: InChI=1S/C8H13ClN4/c1-5(2)3-7-11-6(9)4-8(12-7)13-10/h4-5H,3,10H2,1-2H3,(H,11,12,13)

- InChIKey: KKPURDHGLZEEBO-UHFFFAOYSA-N

計算された属性

- 精确分子量: 200.0828741Da

- 同位素质量: 200.0828741Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 153

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- XLogP3: 2.4

4-Chloro-6-hydrazinyl-2-isobutylpyrimidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A089005667-5g |

4-Chloro-6-hydrazinyl-2-isobutylpyrimidine |

94415-42-6 | 97% | 5g |

$1624.08 | 2023-08-31 | |

| Alichem | A089005667-10g |

4-Chloro-6-hydrazinyl-2-isobutylpyrimidine |

94415-42-6 | 97% | 10g |

$2653.20 | 2023-08-31 | |

| Alichem | A089005667-25g |

4-Chloro-6-hydrazinyl-2-isobutylpyrimidine |

94415-42-6 | 97% | 25g |

$3714.48 | 2023-08-31 |

4-Chloro-6-hydrazinyl-2-isobutylpyrimidine 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

4-Chloro-6-hydrazinyl-2-isobutylpyrimidineに関する追加情報

Recent Advances in the Study of 4-Chloro-6-hydrazinyl-2-isobutylpyrimidine (CAS: 94415-42-6)

The compound 4-Chloro-6-hydrazinyl-2-isobutylpyrimidine (CAS: 94415-42-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 4-Chloro-6-hydrazinyl-2-isobutylpyrimidine as a key intermediate in the synthesis of novel pyrimidine derivatives. Pyrimidine-based compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The hydrazinyl and chloro functional groups in this compound make it a versatile building block for further chemical modifications.

One of the most notable advancements is the use of 4-Chloro-6-hydrazinyl-2-isobutylpyrimidine in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase isoforms. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyrimidine-based inhibitors using 94415-42-6 as a starting material, showing promising results in preclinical models of breast cancer.

In addition to its role in kinase inhibition, 4-Chloro-6-hydrazinyl-2-isobutylpyrimidine has been explored for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry demonstrated that hydrazinylpyrimidine derivatives exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve interference with bacterial cell wall synthesis, making these compounds potential candidates for addressing antibiotic resistance.

The synthetic pathways for 4-Chloro-6-hydrazinyl-2-isobutylpyrimidine have also been optimized in recent years. Researchers have developed more efficient and scalable methods for its production, reducing the cost and environmental impact of synthesis. For example, a green chemistry approach utilizing microwave-assisted synthesis has been reported to yield high purity 94415-42-6 with reduced reaction times and solvent use.

Despite these promising developments, challenges remain in the clinical translation of 4-Chloro-6-hydrazinyl-2-isobutylpyrimidine derivatives. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies and medicinal chemistry optimization. Ongoing research is focused on improving the pharmacokinetic properties of these compounds to enhance their therapeutic potential.

In conclusion, 4-Chloro-6-hydrazinyl-2-isobutylpyrimidine (CAS: 94415-42-6) represents a valuable scaffold in medicinal chemistry with diverse applications in drug discovery. Recent studies have underscored its potential in kinase inhibition and antimicrobial therapy, while advances in synthetic methodologies have improved its accessibility. Future research should focus on overcoming the current limitations to fully realize its therapeutic benefits.

94415-42-6 (4-Chloro-6-hydrazinyl-2-isobutylpyrimidine) Related Products

- 2228298-63-1(3-(2-chloro-5-methylphenyl)-1,1-difluoropropan-2-amine)

- 2172160-64-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid)

- 1823755-17-4(Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide)

- 1245913-51-2(1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid)

- 1630123-28-2((1S,3As,6aS)-Octahydro-pentalen-1-ylamine)

- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)

- 1226183-10-3(2-1-(2,4-dimethylphenyl)cyclopropylacetic acid)

- 1270395-15-7(3-amino-3-(2-chloro-4,5-difluorophenyl)propan-1-ol)

- 1056465-09-8(2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 392323-49-8(4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide)